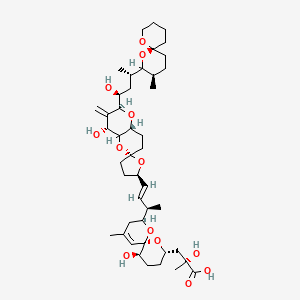

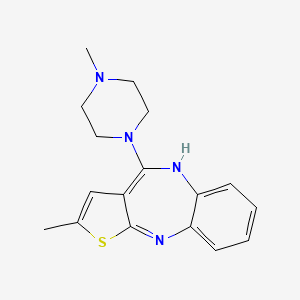

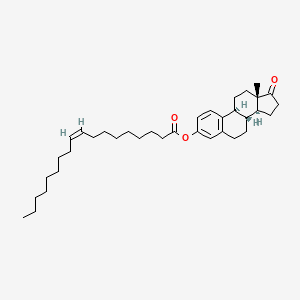

![molecular formula C45H74O11 B1677267 (1R,4E,5'S,6S,6'S,7R,8S,10R,11R, 12S,14R,15S,16R,18E,20E,22R,25S,27R,28S,29R)-22-Ethyl-7,11,14,15-Tetrahydroxy-6'-[(2R)-2-Hydroxypropyl]-5',6,8,10,12,14,16,28,29-Nonamethyl-3',4',5',6'-Tetrahydro-3H,9H,13H-Spiro[2,26-Dioxabicyclo[23.3.1]Nonacosa-4,18,20-Triene-27,2'-Pyran]-3,9,13-Trion CAS No. 579-13-5](/img/structure/B1677267.png)

(1R,4E,5'S,6S,6'S,7R,8S,10R,11R, 12S,14R,15S,16R,18E,20E,22R,25S,27R,28S,29R)-22-Ethyl-7,11,14,15-Tetrahydroxy-6'-[(2R)-2-Hydroxypropyl]-5',6,8,10,12,14,16,28,29-Nonamethyl-3',4',5',6'-Tetrahydro-3H,9H,13H-Spiro[2,26-Dioxabicyclo[23.3.1]Nonacosa-4,18,20-Triene-27,2'-Pyran]-3,9,13-Trion

Übersicht

Beschreibung

Oligomycin A ist ein Makrolid-Antibiotikum, das vom Bakterium Streptomyces diastatochromogenes produziert wird. Es ist bekannt für seine starke inhibitorische Wirkung auf die mitochondriale ATP-Synthase, ein Enzym, das für die zelluläre Energieproduktion entscheidend ist. Oligomycin A wird hauptsächlich in der biochemischen Forschung verwendet, um die mitochondriale Funktion und den Energiestoffwechsel zu untersuchen .

2. Herstellungsmethoden

Synthesewege und Reaktionsbedingungen: Oligomycin A wird typischerweise durch Fermentationsprozesse gewonnen, die Streptomyces-Arten verwenden. Die Fermentationsbrühe wird mit organischen Lösungsmitteln extrahiert, und der Rohextrakt wird mit chromatographischen Techniken gereinigt . Chemische Modifikationen von Oligomycin A wurden untersucht, um seine biologische Aktivität und Selektivität zu verbessern. So wurden beispielsweise Reaktionen mit Hydroxylamin und 1-Aminopyridin zu verschiedenen Derivaten geführt .

Industrielle Produktionsmethoden: Die industrielle Produktion von Oligomycin A beinhaltet die Optimierung der Fermentationsbedingungen, um den Ertrag zu maximieren. Faktoren wie Nährstoffzusammensetzung, pH-Wert, Temperatur und Belüftung werden sorgfältig kontrolliert. Das Fermentationsprodukt wird dann Extraktions- und Reinigungsprozessen unterzogen, um hochreines Oligomycin A zu erhalten .

Wissenschaftliche Forschungsanwendungen

Oligomycin A hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

5. Wirkmechanismus

Oligomycin A übt seine Wirkung aus, indem es den Protonenkanal der ATP-Synthase (F_O-Untereinheit) blockiert, der für die oxidative Phosphorylierung unerlässlich ist. Durch Blockierung dieses Kanals verhindert Oligomycin A die Synthese von ATP aus ADP und anorganischem Phosphat, was zu einer signifikanten Reduktion der zellulären Energieproduktion führt . Die Hemmung der ATP-Synthese reduziert auch den Elektronenfluss durch die Elektronentransportkette, obwohl ein gewisser Elektronenfluss aufgrund von Protonenleckage oder mitochondrialer Entkopplung bestehen bleibt .

Ähnliche Verbindungen:

Oligomycin B und C: Diese sind strukturell ähnlich zu Oligomycin A und hemmen ebenfalls die ATP-Synthase.

Rutamycin: Ein weiteres Makrolid-Antibiotikum mit ähnlichen inhibitorischen Wirkungen auf die ATP-Synthase.

Einzigartigkeit von Oligomycin A: Oligomycin A ist einzigartig aufgrund seiner hohen Spezifität für die F_O-Untereinheit der ATP-Synthase und seiner starken inhibitorischen Wirkungen. Seine Struktur ermöglicht eine starke Bindung an das Enzym, was es zu einem wertvollen Werkzeug in der bioenergetischen Forschung macht .

Wirkmechanismus

Target of Action

The primary target of Oligomycin A is the ATP synthase , specifically the F0 subunit . ATP synthase is an enzyme that plays a crucial role in the process of oxidative phosphorylation, which is essential for the production of ATP, the main energy currency of the cell .

Mode of Action

Oligomycin A inhibits ATP synthase by blocking its proton channel (F0 subunit) . This blockage prevents the necessary proton flow for the oxidative phosphorylation of ADP to ATP, thereby inhibiting the production of ATP . This inhibition significantly reduces electron flow through the electron transport chain .

Biochemical Pathways

The primary biochemical pathway affected by Oligomycin A is the oxidative phosphorylation pathway . By inhibiting ATP synthase, Oligomycin A disrupts this pathway, leading to a decrease in ATP production . .

Result of Action

The inhibition of ATP synthesis by Oligomycin A leads to a significant reduction in ATP production . This can have profound effects at the molecular and cellular levels, as ATP is essential for numerous cellular processes. In addition, Oligomycin A has been found to have strong anti-actinobacterial, antifungal effects, and antitumor actions .

Biochemische Analyse

Biochemical Properties

Oligomycin A plays a significant role in biochemical reactions by inhibiting ATP synthase . It blocks the proton channel (F O subunit) of ATP synthase, which is necessary for oxidative phosphorylation of ADP to ATP . This interaction with ATP synthase is primarily hydrophobic .

Cellular Effects

Oligomycin A has profound effects on various types of cells and cellular processes. It inhibits ATP synthesis, significantly reducing electron flow through the electron transport chain . This inhibition of ATP synthesis by Oligomycin A can induce an oxidative and inflammatory response in cells .

Molecular Mechanism

The molecular mechanism of Oligomycin A involves its binding to the surface of the c10 ring of the ATP synthase, making contact with two neighboring molecules . This position explains the inhibitory effect on ATP synthesis . The carboxyl side chain of a key residue, which is essential for proton translocation, forms a hydrogen bond with Oligomycin A via a bridging water molecule .

Temporal Effects in Laboratory Settings

In laboratory settings, Oligomycin A has been shown to induce dynamic changes in ATP levels over time . For example, in SW480 cancer cells, Oligomycin A at 100 ng/ml completely inhibits oxidative phosphorylation activity in 1 hour and induces various levels of glycolysis gains by 6 hours .

Dosage Effects in Animal Models

In animal models, the effects of Oligomycin A vary with different dosages. For instance, in an acute model, intra-articular administration of Oligomycin A induced an oxidative and inflammatory response in rat knee joints .

Metabolic Pathways

Oligomycin A is involved in the metabolic pathway of oxidative phosphorylation . By inhibiting ATP synthase, it disrupts the normal flow of electrons through the electron transport chain, affecting the metabolic flux .

Transport and Distribution

Oligomycin A is transported and distributed within cells and tissues through its interaction with ATP synthase . By binding to the ATP synthase complex, it can affect its localization or accumulation .

Subcellular Localization

Oligomycin A is partially localized in the mitochondria . Its binding site on the ATP synthase complex is located in the inner mitochondrial membrane , which is essential for its inhibitory effect on ATP synthesis .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Oligomycin A is typically obtained through fermentation processes involving Streptomyces species. The fermentation broth is extracted with organic solvents, and the crude extract is purified using chromatographic techniques . Chemical modifications of oligomycin A have been explored to enhance its biological activity and selectivity. For instance, reactions with hydroxylamine and 1-aminopyridine have yielded various derivatives .

Industrial Production Methods: Industrial production of oligomycin A involves optimizing fermentation conditions to maximize yield. Factors such as nutrient composition, pH, temperature, and aeration are carefully controlled. The fermentation product is then subjected to extraction and purification processes to obtain high-purity oligomycin A .

Analyse Chemischer Reaktionen

Reaktionstypen: Oligomycin A unterliegt verschiedenen chemischen Reaktionen, einschließlich Oxidation, Reduktion und Substitution. Beispielsweise führt die Wechselwirkung mit Hydroxylamin zur Bildung eines sechsgliedrigen Nitronrings .

Häufige Reagenzien und Bedingungen:

Oxidation: Dimethylsulfoxid (DMSO) wird bei der Kornblum-Oxidation von Oligomycin-A-Derivaten verwendet.

Reduktion: Natriumborhydrid (NaBH4) kann zur Reduktion spezifischer funktioneller Gruppen verwendet werden.

Substitution: Reaktionen mit 1-Aminopyridin in Pyridin führen zur Bildung von Pyrazolo[1,5-a]pyridin-Derivaten.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen verschiedene Oligomycin-A-Derivate mit modifizierten biologischen Aktivitäten. Diese Derivate werden häufig auf ihre antimikrobiellen und antiproliferativen Eigenschaften hin untersucht .

Vergleich Mit ähnlichen Verbindungen

Oligomycin B and C: These are structurally similar to oligomycin A and also inhibit ATP synthase.

Rutamycin: Another macrolide antibiotic with similar inhibitory effects on ATP synthase.

Uniqueness of Oligomycin A: Oligomycin A is unique due to its high specificity for the F_O subunit of ATP synthase and its potent inhibitory effects. Its structure allows for strong binding to the enzyme, making it a valuable tool in bioenergetics research .

Eigenschaften

IUPAC Name |

(1R,4E,5'S,6S,6'S,7R,8S,10R,11R,12S,14R,15S,16R,18E,20E,22R,25S,27R,28S,29R)-22-ethyl-7,11,14,15-tetrahydroxy-6'-[(2R)-2-hydroxypropyl]-5',6,8,10,12,14,16,28,29-nonamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,9,13-trione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H74O11/c1-12-34-17-15-13-14-16-27(4)42(51)44(11,53)43(52)32(9)40(50)31(8)39(49)30(7)38(48)26(3)18-21-37(47)54-41-29(6)35(20-19-34)55-45(33(41)10)23-22-25(2)36(56-45)24-28(5)46/h13-15,17-18,21,25-36,38,40-42,46,48,50-51,53H,12,16,19-20,22-24H2,1-11H3/b14-13+,17-15+,21-18+/t25-,26-,27+,28+,29+,30-,31-,32-,33-,34-,35-,36-,38+,40+,41+,42-,44+,45-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNULEGDCPYONBU-AWJDAWNUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCC2C(C(C(C3(O2)CCC(C(O3)CC(C)O)C)C)OC(=O)C=CC(C(C(C(=O)C(C(C(C(=O)C(C(C(CC=CC=C1)C)O)(C)O)C)O)C)C)O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]\1CC[C@H]2[C@H]([C@H]([C@@H]([C@]3(O2)CC[C@@H]([C@@H](O3)C[C@@H](C)O)C)C)OC(=O)/C=C/[C@@H]([C@H]([C@@H](C(=O)[C@@H]([C@H]([C@@H](C(=O)[C@]([C@H]([C@@H](C/C=C/C=C1)C)O)(C)O)C)O)C)C)O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H74O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

791.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

579-13-5 | |

| Record name | Oligomycin A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=579-13-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oligomycin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000579135 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oligomycin A | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.581 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OLIGOMYCIN A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/05HQS4AI99 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

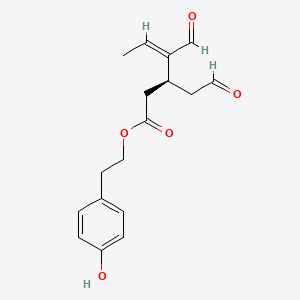

![Ethanol, 2,2'-[[4-[4-(phenoxymethyl)phenyl]butyl]imino]bis-](/img/structure/B1677184.png)

![2-[[3-Amino-2-hydroxy-4-(4-hydroxyphenyl)butanoyl]amino]-4-methylpentanoic acid](/img/structure/B1677191.png)